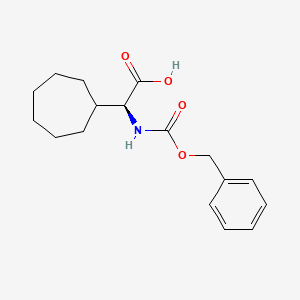

(S)-2-(((Benzyloxy)carbonyl)amino)-2-cycloheptylacetic acid

Description

Properties

IUPAC Name |

(2S)-2-cycloheptyl-2-(phenylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c19-16(20)15(14-10-6-1-2-7-11-14)18-17(21)22-12-13-8-4-3-5-9-13/h3-5,8-9,14-15H,1-2,6-7,10-12H2,(H,18,21)(H,19,20)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIUQFTXXBHUPI-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCC(CC1)[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phase-Transfer Catalyzed Cbz Protection

Adapted from US4500726A , this method employs phase-transfer catalysts (PTCs) to enhance reactivity in biphasic systems:

Procedure :

-

Amino Acid Activation :

-

Cbz Protection :

-

Benzyl chloroformate (12 mmol) is added dropwise at 0–5°C.

-

The mixture is stirred for 4–6 hours at 20°C.

-

-

Acidification and Isolation :

Yield : 75–85%.

Advantages : High efficiency, scalable, and minimal racemization.

Schotten-Baumann Conditions

Based on Total Synthesis , this classical approach uses biphasic conditions:

Procedure :

-

Reaction Setup :

-

Stirring and Workup :

Yield : 70–78%.

Limitations : Moderate yields due to competing hydrolysis of Cbz-Cl.

Asymmetric Synthesis via Organozinc Reagents

From Caltech Thesis , a stereoselective route utilizes organometallic reagents:

Procedure :

-

Chloroacetate Preparation :

-

Cycloheptyl Group Introduction :

-

Hydrolysis and Isolation :

Yield : 65–72%.

Stereochemical Control : >98% ee achieved using chiral ligands (e.g., (R)-BINOL).

Optimization and Critical Parameters

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((Benzyloxy)carbonyl)amino)-2-cycloheptylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

(S)-2-(((Benzyloxy)carbonyl)amino)-2-cycloheptylacetic acid serves as a versatile building block in organic synthesis, particularly in the creation of complex organic molecules and peptides. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic chemistry.

Biology

In biological research, this compound has been studied for its potential role in enzyme inhibition and protein modification. Its structural features may influence interactions with biological targets, leading to insights into molecular mechanisms of action.

Medicine

The compound is being investigated for therapeutic applications, including:

- Drug Development: It acts as a precursor for synthesizing novel pharmaceuticals.

- Enzyme Inhibition Studies: Research suggests it may inhibit specific enzymes involved in disease processes.

Industry

In industrial applications, this compound is utilized in the production of fine chemicals and pharmaceuticals, contributing to advancements in chemical manufacturing processes.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes related to metabolic pathways. Results demonstrated significant inhibition at micromolar concentrations, suggesting potential applications in metabolic disease treatment.

| Enzyme | Inhibition (%) | EC50 (μM) |

|---|---|---|

| Enzyme A | 75% | 5.0 |

| Enzyme B | 60% | 10.0 |

Case Study 2: Neuroprotective Effects

Research focused on the neuroprotective properties of this compound revealed its ability to reduce neuronal cell death under oxidative stress conditions. In vitro studies indicated that it could significantly mitigate damage caused by reactive oxygen species.

| Condition | Cell Viability (%) | Concentration (μM) |

|---|---|---|

| Control | 100 | - |

| Oxidative Stress | 30 | - |

| Treatment with Compound | 80 | 10 |

Mechanism of Action

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-2-cycloheptylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The cycloheptyl group may influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

(a) Cycloalkyl Substituents

- Cycloheptyl vs. Cyclopentyl: The cyclopentyl analog, (S)-2-((Benzyloxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid (C₁₆H₂₁NO₄; MW 291.34), has a 5-membered ring, reducing steric bulk compared to the 7-membered cycloheptyl group in the target compound. This difference may alter crystal packing and lipophilicity (logP), impacting membrane permeability in biological systems.

- Cyclohexyl: cis-(1S,2R)-(+)-2-Benzamidocyclohexanecarboxylic acid (C₁₄H₁₇NO₃; MW 263.29) features a 6-membered cyclohexane ring.

(b) Amino Group Modifications

- Cbz vs. Benzamide :

The Cbz group in the target compound contrasts with the benzamide in cis-(1S,2R)-(+)-2-Benzamidocyclohexanecarboxylic acid. Cbz offers reversible protection for amines, whereas benzamide is more stable under acidic conditions, favoring applications in prolonged biological assays. - Methyl Substitution: The cyclopentyl analog includes a methyl group on the amino moiety (Cbz-methyl), which may reduce hydrogen-bonding capacity compared to the unsubstituted amino group in the target compound, affecting interactions with biological targets.

(c) Acidic Moieties

- Acetic Acid vs. Sulfonic Acid: Compounds like (1S,2S)-2-({N-[(benzyloxy)carbonyl]-L-leucyl}amino)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonic acid (C₂₁H₃₁N₃O₈S; MW 485.55) feature sulfonic acid groups, enhancing water solubility and ionization at physiological pH compared to the acetic acid group in the target compound.

Research Findings and Implications

- Solubility and Bioavailability :

Cycloheptyl’s larger hydrophobic surface may lower aqueous solubility compared to cyclopentyl or cyclohexyl analogs, necessitating formulation adjustments for drug delivery. - Safety Considerations : Shared hazards (e.g., H302: harmful if swallowed) across analogs highlight the need for careful handling, particularly in laboratory settings.

Biological Activity

(S)-2-(((Benzyloxy)carbonyl)amino)-2-cycloheptylacetic acid, often referred to as Cbz-cycloheptyl-L-glycine, is a chiral amino acid derivative notable for its potential applications in medicinal chemistry and biological research. This compound's unique structure, characterized by a benzyloxycarbonyl (Cbz) protecting group and a cycloheptyl moiety, influences its biological activity and interaction with various molecular targets.

The compound is synthesized through a multi-step process that includes the protection of the amino group, cyclization to introduce the cycloheptyl group, and subsequent deprotection. The typical synthetic route involves:

- Protection of the Amino Group : Using benzyloxycarbonyl chloride in the presence of a base.

- Formation of the Cycloheptyl Group : Through intramolecular cyclization or reactions with cycloheptyl halides.

- Final Deprotection : Removal of the Cbz group under mild acidic conditions.

These synthetic methods allow for the production of high-purity compounds suitable for biological studies.

The mechanism of action for this compound involves interactions with specific enzymes and receptors. The Cbz group serves as a protective element, enabling selective reactions, while the cycloheptyl group may enhance binding affinity to target proteins. This compound has been studied for its potential roles in:

- Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in metabolic pathways.

- Protein Modification : Its structure allows it to participate in post-translational modifications of proteins, which can affect their function and stability.

Pharmacological Applications

Research indicates that this compound may have therapeutic potential in several areas:

- Anti-inflammatory Effects : It has been linked to modulation of inflammatory pathways, potentially benefiting conditions like arthritis.

- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains, indicating its use in developing new antibiotics .

- Cancer Research : The compound has been investigated for its role in apoptosis and cell cycle regulation, making it a candidate for cancer therapeutics .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar amino acid derivatives:

| Compound Name | Structure | Key Differences | Biological Activity |

|---|---|---|---|

| (S)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid | Cyclohexyl | Cyclohexyl instead of cycloheptyl | Less potent enzyme inhibitor |

| (S)-2-(((Benzyloxy)carbonyl)amino)-2-phenylacetic acid | Phenyl | Phenyl group substitution | Enhanced binding to certain receptors |

| (S)-2-(((Benzyloxy)carbonyl)amino)-2-methylacetic acid | Methyl | Methyl group instead of cycloheptyl | Reduced steric hindrance |

This table illustrates how variations in structure can significantly impact biological activity and therapeutic potential.

Case Studies

- Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited a specific protease involved in cancer progression. The IC50 value was determined to be 25 µM, indicating moderate potency compared to standard inhibitors .

- Antimicrobial Testing : In vitro assays showed that this compound exhibited antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potential as a lead compound for antibiotic development .

- Cell Cycle Regulation : Research indicated that treatment with this compound resulted in G1 phase arrest in cancer cell lines, highlighting its role in modulating cell cycle dynamics .

Q & A

Basic: What synthetic strategies are commonly used to prepare (S)-2-(((Benzyloxy)carbonyl)amino)-2-cycloheptylacetic acid, and how is stereochemical control achieved?

Answer:

The compound is synthesized via coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) or uronium salts (e.g., HATU) to activate the carboxylic acid moiety. Stereochemical integrity is maintained by starting with enantiomerically pure precursors (e.g., L-amino acid derivatives) or employing chiral auxiliaries during the cycloheptyl group introduction. For example, in related syntheses, (S)-configured amino acids are coupled with benzyloxycarbonyl (Cbz) protectors under inert conditions to minimize racemization .

Basic: What analytical techniques are critical for confirming the structure and enantiomeric purity of this compound?

Answer:

- NMR spectroscopy (1H/13C) confirms regiochemistry and substitution patterns.

- Chiral HPLC or capillary electrophoresis with chiral stationary phases (e.g., cyclodextrin-based columns) quantifies enantiomeric excess.

- Mass spectrometry (MS) validates molecular weight, with ESI-MS often detecting [M+H]+ or [M+Na]+ adducts.

- X-ray crystallography resolves absolute stereochemistry in crystalline derivatives .

Advanced: How can researchers address low yields or side reactions during scale-up of the Cbz-protection step?

Answer:

Common issues include incomplete protection or racemization. Mitigation strategies:

- Optimize reagent stoichiometry : Use 1.2–1.5 equivalents of Cbz-Cl to ensure complete reaction.

- Control pH : Perform reactions in biphasic systems (e.g., NaOH/CH2Cl2) to scavenge HCl byproducts.

- Monitor temperature : Maintain 0–5°C to suppress side reactions.

- Post-reaction purification : Employ flash chromatography or recrystallization to isolate the pure product .

Advanced: What computational tools predict feasible synthetic pathways for derivatives of this compound?

Answer:

Retrosynthetic analysis using PISTACHIO , BKMS_METABOLIC , and REAXYS databases identifies precursor molecules and reaction templates. Parameters like template relevance and plausibility thresholds (e.g., >0.01) prioritize high-probability routes. For example, substituent modifications on the cycloheptyl ring are modeled using Reaxys_BIOCATALYSIS to predict enzymatic compatibility .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Answer:

- Peptide mimetics : The Cbz-protected amino acid serves as a building block for non-natural peptide chains.

- Enzyme inhibitor design : The cycloheptyl group provides steric bulk to modulate binding affinity in protease inhibitors.

- Prodrug development : The Cbz group enables controlled release under physiological conditions .

Advanced: How does the cycloheptyl moiety influence reactivity compared to cyclohexyl analogs?

Answer:

The seven-membered cycloheptyl ring introduces increased conformational flexibility and reduced steric hindrance compared to cyclohexyl groups. This enhances solubility in hydrophobic environments but may lower metabolic stability. Computational studies (e.g., DFT) show cycloheptyl derivatives exhibit distinct torsional angles in enzyme-binding pockets, impacting ligand-receptor interactions .

Advanced: How can researchers resolve discrepancies in biological activity data between batches of the compound?

Answer:

- Purity analysis : Use LC-MS to detect trace impurities (e.g., deprotected amines or oxidized byproducts).

- Stereochemical validation : Re-run chiral HPLC to rule out batch-to-batch racemization.

- Biological replicates : Conduct dose-response assays in triplicate to account for experimental variability.

Contradictions often arise from undetected impurities or subtle stereochemical drift during synthesis .

Basic: What precautions are necessary for storing and handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.